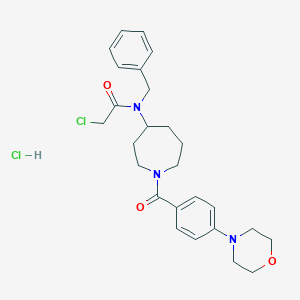

BPK-29 hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BPK-29 塩酸塩は、274位システイン残基を共有結合修飾することにより、非典型的な孤児核レセプターNR0B1とRBM45やSNW1などのタンパク質との相互作用を阻害する特異的なリガンドです。 この化合物は、KEAP1変異型癌細胞のアンカー非依存性増殖を阻害する上で大きな可能性を示しています .

準備方法

合成経路と反応条件

BPK-29 塩酸塩の合成には、NR0B1タンパク質の274位システイン残基の共有結合修飾が含まれます。正確な合成経路と反応条件は、機密情報であり、公表されていません。 この化合物は、98.28%の高い純度に達するように合成されていることは知られています .

工業的生産方法

BPK-29 塩酸塩の工業的生産方法は、広く文書化されていません。この化合物は、通常、研究室で生産され、科学研究目的で使用できます。 密閉容器に4℃で保管され、湿気から保護されています。インビトロ研究のためにDMSOに溶解できます .

化学反応の分析

反応の種類

BPK-29 塩酸塩は、主に共有結合修飾反応を受けます。 NR0B1タンパク質の274位システイン残基を特異的に標的とし、他のタンパク質との相互作用を阻害します .

一般的な試薬と条件

この化合物は、通常、インビトロ研究のためにDMSOに溶解されます。 DMSO中の溶解度は62.5mg/mLですが、水には不溶です .

生成される主要な生成物

BPK-29 塩酸塩との反応から生成される主な生成物は、共有結合修飾されたNR0B1タンパク質であり、これはRBM45やSNW1との相互作用の阻害をもたらします .

科学研究への応用

BPK-29 塩酸塩には、次のような科学研究への応用がいくつかあります。

化学: NR0B1タンパク質と他のタンパク質との相互作用を研究するための特異的なリガンドとして使用されます。

生物学: KEAP1変異型非小細胞肺癌におけるタンパク質間相互作用の阻害における役割について調査されています.

医学: 特にKEAP1変異を持つ癌細胞の増殖を阻害する可能性について検討されています.

産業: 癌治療の標的療法の開発に使用されています.

科学的研究の応用

Scientific Research Applications

BPK-29 hydrochloride has several notable applications across different scientific domains:

Oncology

- Targeting KEAP1-Mutant Cancers : this compound has been studied for its ability to inhibit growth in non-small cell lung cancer (NSCLC) cells harboring KEAP1 mutations. These mutations lead to the stabilization of NRF2, promoting cell survival under oxidative stress. By disrupting NR0B1 interactions, BPK-29 effectively reduces the proliferation of these cancer cells .

- Precision Medicine : The selective targeting of NR0B1 makes BPK-29 a candidate for precision therapies aimed at specific genetic vulnerabilities in tumors.

Biochemistry

- Chemical Proteomics : this compound is utilized in chemical proteomics to identify druggable vulnerabilities in genetically defined cancer models. This approach allows researchers to map out protein interactions altered by the compound and gain insights into cellular signaling pathways .

- Protein Interaction Studies : The compound serves as a specific ligand for studying NR0B1's role in various biological processes, including metabolism and cell proliferation.

Drug Development

- Therapeutic Applications : this compound is being explored for its potential as a therapeutic agent against cancers that exploit oxidative stress pathways. Its unique mechanism positions it as a promising candidate for further development in targeted cancer therapies.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on NSCLC Cells : Research demonstrated that treatment with BPK-29 led to a significant reduction in NRF2 target gene expression and impaired growth in KEAP1-mutant NSCLC cell lines. This study underscores the compound's potential as an anti-cancer agent targeting specific genetic alterations .

- Chemical Proteomics Workflow : A detailed chemical proteomics study illustrated how BPK-29 modifies protein interactions within NSCLC cells, revealing crucial insights into its mechanism and potential therapeutic targets .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Oncology | Inhibits growth of KEAP1-mutant NSCLC cells; potential for precision medicine |

| Biochemistry | Used in chemical proteomics to identify druggable targets; studies protein interactions |

| Drug Development | Explored for therapeutic applications against cancers exploiting oxidative stress pathways |

作用機序

BPK-29 塩酸塩は、NR0B1タンパク質の274位システイン残基を共有結合修飾することにより、その効果を発揮します。 この修飾は、NR0B1とRBM45やSNW1などのタンパク質との相互作用を阻害し、KEAP1変異型癌細胞のアンカー非依存性増殖を阻害します . この化合物は、KEAP1変異型非小細胞肺癌において、全体的なプロテオミクス選択性を示します .

類似化合物との比較

BPK-29 塩酸塩は、NR0B1タンパク質の274位システイン残基を特異的に標的とする点で独特です。類似の化合物には次のようなものがあります。

BPK-29: この化合物の非塩酸塩型であり、生物学的活性は似ていますが、溶解度と安定性の特性は異なります.

その他のNR0B1リガンド: NR0B1タンパク質を標的とする化合物ですが、BPK-29 塩酸塩と同じ特異性や共有結合修飾機構を持たない場合があります.

BPK-29 塩酸塩は、KEAP1変異型癌細胞におけるタンパク質間相互作用の阻害において、高い特異性と有効性を示すため、際立っています .

生物活性

BPK-29 hydrochloride is a synthetic compound that has garnered attention in the field of cancer research, particularly for its role in disrupting protein-protein interactions within specific cancer pathways. This compound primarily targets the atypical orphan nuclear receptor NR0B1, which is implicated in various malignancies, including non-small cell lung cancer (NSCLC) with KEAP1 mutations. The biological activity of this compound stems from its ability to covalently modify cysteine residues within target proteins, thereby impairing their function and interactions.

The primary mechanism of action for this compound involves the covalent modification of the cysteine residue at position 274 in the NR0B1 protein. This modification disrupts the interactions between NR0B1 and other proteins, such as RBM45 and SNW1. By blocking these interactions, this compound effectively impairs the anchorage-independent growth of KEAP1-mutant cancer cells, which is a hallmark of cancer cell proliferation and survival.

Key Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- Inhibition of Colony Formation : Treatment with this compound at a concentration of 5 μM has been shown to block colony formation in soft agar assays using KEAP1-mutant NSCLC cells, indicating its potential as an anti-cancer agent .

- Specificity : The compound exhibits high specificity for NR0B1, differentiating it from other ligands that may not target this protein with the same efficacy.

- Cysteine Reactivity : Research indicates that this compound influences cysteine reactivity in NSCLC cells, which may be linked to its anti-proliferative effects .

Table: Comparison of Biological Activity

| Compound | Target Protein | Mechanism | Effect on Cancer Cells |

|---|---|---|---|

| This compound | NR0B1 | Covalent modification of cysteine residue | Inhibits anchorage-independent growth |

| Other NR0B1 Ligands | NR0B1 | Varies (non-covalent interactions) | Less effective in blocking growth |

Case Study 1: Impact on KEAP1-Mutant NSCLC Cells

In a controlled laboratory setting, researchers treated KEAP1-mutant NSCLC cell lines with varying concentrations of this compound. The results demonstrated a dose-dependent inhibition of cell proliferation and colony formation. Notably, at 5 μM concentration, significant reductions in colony numbers were observed when compared to untreated controls.

Case Study 2: Cysteine Reactivity Assessment

A study investigated the reactivity of cysteine residues in NSCLC cells post-treatment with this compound. The findings revealed that treatment led to a marked increase in cysteine reactivity on day two post-treatment compared to day one, suggesting an adaptive response by the cancer cells to counteract the effects of the compound .

特性

IUPAC Name |

N-benzyl-2-chloro-N-[1-(4-morpholin-4-ylbenzoyl)azepan-4-yl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32ClN3O3.ClH/c27-19-25(31)30(20-21-5-2-1-3-6-21)24-7-4-13-29(14-12-24)26(32)22-8-10-23(11-9-22)28-15-17-33-18-16-28;/h1-3,5-6,8-11,24H,4,7,12-20H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNJMSGTTWKVPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(CC4=CC=CC=C4)C(=O)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。